molecular formula C15H19N3O4S B7748413 MFCD06008980

MFCD06008980

Cat. No.: B7748413
M. Wt: 337.4 g/mol
InChI Key: ASENHCMQVVMCCO-UHFFFAOYSA-N
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Description

The compound with the identifier “MFCD06008980” is a chemical substance with specific properties and applications. It is important in various fields of scientific research and industry due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06008980 involves multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically includes:

    Selection of Starting Materials: The choice of starting materials is crucial for the synthesis of this compound. These materials must be compatible with the desired chemical transformations.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the highest yield and purity of the compound. Common conditions include

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions and the use of specialized equipment to ensure consistent quality and yield. Key steps include:

    Batch Processing: The compound is produced in large batches, with each batch undergoing rigorous quality control to ensure consistency.

    Continuous Flow Processing: In some cases, continuous flow processing is used to produce this compound. This method allows for continuous production and can improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

MFCD06008980 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically involve specific reagents and conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, dichloromethane.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidation of this compound can produce various oxidized derivatives.

    Reduction: Reduction can yield reduced forms of the compound with different functional groups.

    Substitution: Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD06008980 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.

    Industry: this compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of MFCD06008980 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Molecular Targets: this compound binds to specific proteins or enzymes, altering their activity.

    Modulating Pathways: The compound can modulate various biochemical pathways, leading to changes in cellular processes.

Properties

IUPAC Name

butan-2-yl 2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-5-7(2)22-15(21)9(4)18-6-17-13-10(14(18)20)8(3)11(23-13)12(16)19/h6-7,9H,5H2,1-4H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASENHCMQVVMCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C(C)N1C=NC2=C(C1=O)C(=C(S2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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